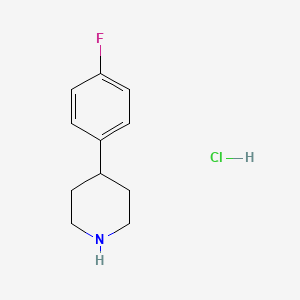

4-(4-Fluorophenyl)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPIXXSCUKTFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986186 | |

| Record name | 4-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6716-98-9 | |

| Record name | 4-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluoro-phenyl)-piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Fluorophenyl)piperidine Hydrochloride: A Core Scaffold in Modern Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)piperidine hydrochloride, a pivotal building block in contemporary drug discovery and development. Moving beyond a simple data sheet, this document offers an in-depth analysis of its physicochemical properties, spectroscopic signature, and synthetic pathways, grounded in established chemical principles. We delve into the causality behind its utility, focusing on its role as a versatile scaffold for generating complex molecules targeting the central nervous system (CNS). This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this important synthetic intermediate.

Introduction: Strategic Importance in CNS Drug Discovery

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of neurologically active agents, including analgesics and antidepressants.[1] Its conformational rigidity and the ability of the basic nitrogen to be protonated at physiological pH make it an ideal framework for interacting with CNS receptors. The introduction of a fluorine atom onto the phenyl ring, as in 4-(4-Fluorophenyl)piperidine, significantly modulates the electronic properties of the molecule. This modification can enhance metabolic stability by blocking potential sites of oxidative metabolism and improve binding affinity to target proteins through favorable electrostatic interactions.

This guide focuses on the hydrochloride salt form, which is frequently employed to improve the compound's solubility and handling characteristics, making it more amenable to use in various synthetic and biological applications.[2] Its most notable application is as a key precursor in the synthesis of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) used extensively for treating depression and anxiety disorders.[3][4] Understanding the chemical behavior of this compound is, therefore, fundamental to the innovation and optimization of a new generation of CNS-targeted therapeutics.

Chemical Identity and Physicochemical Properties

The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. The data for 4-(4-Fluorophenyl)piperidine and its hydrochloride salt are summarized below. The hydrochloride salt enhances aqueous solubility, a critical factor for many synthetic transformations and for formulation studies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 3951-39-7 | Inferred from supplier data |

| Molecular Formula | C₁₁H₁₅ClFN | [6] |

| Molecular Weight | 215.70 g/mol | Inferred from formula |

| Appearance | White to off-white solid/powder | General chemical knowledge |

| Melting Point | Not consistently reported; varies with purity | N/A |

| Solubility | Soluble in water, methanol, DMSO | [2][7] |

| pKa | ~9.9 (for the piperidine nitrogen) | [2] |

| LogP (free base) | 2.1 | [5] |

Spectroscopic Profile: A Structural Verification Toolkit

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a chemical substance. The key features for this compound are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. For this molecule, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~9.2-8.8 ppm (broad singlet, 1H): This signal corresponds to the proton on the positively charged nitrogen atom (N-H⁺) of the piperidine ring. Its broadness is due to quadrupolar coupling with the nitrogen atom and chemical exchange.

-

δ ~7.4-7.1 ppm (multiplets, 4H): These signals represent the four aromatic protons of the 4-fluorophenyl group. The characteristic splitting pattern arises from coupling between adjacent aromatic protons and the fluorine atom.

-

δ ~3.4-3.0 ppm (multiplets, 4H): These signals are attributed to the four protons on the carbons adjacent to the nitrogen (C2-H and C6-H).

-

δ ~2.2-1.8 ppm (multiplets, 5H): This complex region includes the protons at the C3, C4, and C5 positions of the piperidine ring.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~163-160 ppm (doublet, ¹JCF ≈ 245 Hz): This signal is characteristic of the aromatic carbon directly bonded to the fluorine atom (C-F). The large coupling constant is a hallmark of a direct C-F bond.

-

δ ~140-138 ppm: Aromatic carbon at the point of attachment to the piperidine ring.

-

δ ~129-128 ppm (doublet, ³JCF ≈ 8 Hz): Aromatic carbons ortho to the fluorine atom.

-

δ ~116-115 ppm (doublet, ²JCF ≈ 21 Hz): Aromatic carbons meta to the fluorine atom.

-

δ ~45-43 ppm: Carbons adjacent to the nitrogen (C2, C6).

-

δ ~42-40 ppm: Carbon at the junction with the phenyl ring (C4).

-

δ ~32-30 ppm: Carbons at the 3 and 5 positions (C3, C5).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides insight into the functional groups present in the molecule.

-

~2800-2400 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H⁺ stretch in an amine salt.

-

~1605 cm⁻¹, ~1510 cm⁻¹: Sharp absorptions corresponding to C=C stretching vibrations within the aromatic ring.

-

~1225 cm⁻¹: Strong band indicating the C-F stretch of the fluorophenyl group.

-

~820 cm⁻¹: Absorption related to the C-H out-of-plane bending for a 1,4-disubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the parent compound.

-

Method: Electrospray Ionization (ESI+)

-

Expected [M+H]⁺: m/z 180.1183 (for the free base, C₁₁H₁₄FN). This corresponds to the molecular ion of the deprotonated (free base) form of the molecule.

Synthesis and Manufacturing Principles

The most common and industrially scalable synthesis of 4-(4-Fluorophenyl)piperidine involves the catalytic hydrogenation of a tetrahydropyridine precursor. This approach is favored for its high efficiency and stereochemical control.

General Synthetic Workflow

The synthesis can be visualized as a two-step process starting from 1-methyl-4-piperidone, although other starting materials can be used. The key transformation is the creation of the C-C bond between the piperidine and phenyl rings, followed by saturation of the ring system.

Caption: A common synthetic pathway to this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of a tetrahydropyridine precursor, a critical step in forming the saturated piperidine ring.[2]

Objective: To synthesize 4-(4-Fluorophenyl)-1-methylpiperidine via catalytic hydrogenation.

Materials:

-

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine derivative

-

Palladium on carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration setup (e.g., Celite pad)

Procedure:

-

Reactor Setup: Ensure the Parr hydrogenation apparatus is clean, dry, and properly assembled according to manufacturer specifications. Purge the system with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: In a suitable flask, dissolve the 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine precursor (1.0 eq) in anhydrous ethanol. Carefully add the 10% Pd/C catalyst (typically 5-10 mol %). Causality Note: Pd/C is a pyrophoric catalyst and must be handled with care, preferably under an inert atmosphere.

-

Transfer to Reactor: Transfer the slurry to the hydrogenation vessel.

-

Hydrogenation: Seal the reactor. Purge the vessel multiple times with hydrogen gas to remove all air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

-

Reaction Monitoring: The reaction is typically monitored by the cessation of hydrogen uptake. Thin Layer Chromatography (TLC) can also be used to confirm the disappearance of the starting material. The reaction is usually complete within 4-12 hours at room temperature.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it can ignite. It should be quenched carefully with water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(4-Fluorophenyl)-1-methylpiperidine, which can then be carried forward for demethylation and salt formation.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the reactivity of its secondary amine. This nitrogen atom serves as a nucleophilic handle for introducing a wide array of substituents, enabling the construction of diverse chemical libraries for drug screening.

Key Reactions:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce alkyl groups at the nitrogen. This is fundamental for modulating the amine's basicity and lipophilicity.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used to introduce more complex side chains or to serve as a protecting group.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl or heteroaryl groups to the nitrogen, creating more complex structures.

-

Demethylation (of N-methyl precursor): As seen in the synthesis of Paroxetine, an N-methyl group can be removed using reagents like phenyl chloroformate followed by hydrolysis to yield the secondary amine.[3][8]

Caption: Key derivatization reactions of the 4-(4-Fluorophenyl)piperidine scaffold.

Application in Drug Discovery: The Paroxetine Case Study

The most prominent application of 4-(4-Fluorophenyl)piperidine is as an advanced intermediate in the synthesis of Paroxetine.[4] Paroxetine is a selective serotonin reuptake inhibitor (SSRI) whose structure is built directly upon this scaffold.[3]

The synthesis of Paroxetine from a resolved enantiomer of a 4-(4-fluorophenyl)piperidine derivative highlights the scaffold's importance.[8] The piperidine nitrogen is ultimately deprotected, and the hydroxymethyl group at the 3-position is used to connect the methylenedioxyphenoxy moiety via a Williamson ether synthesis. The specific stereochemistry of the substituents on the piperidine ring is crucial for its selective binding to the serotonin transporter.[2]

Beyond Paroxetine, this scaffold is explored for its potential in developing ligands for other CNS targets, such as 5-HT₂ₐ receptors, where derivatives have shown inverse agonist activity, a profile consistent with potential antipsychotic agents.[9] The fluorophenyl group and the piperidine core are consistently found in molecules designed to cross the blood-brain barrier and interact with neurological targets.[10]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The following guidelines are based on available safety data sheets (SDS) and general chemical safety principles.[11]

-

Hazard Identification: The free base is classified as causing skin irritation and serious eye irritation. It may be harmful if swallowed, in contact with skin, or if inhaled.[5] The hydrochloride salt should be handled with similar precautions.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategically designed molecular fragment that has enabled the development of life-changing medicines. Its robust synthesis, versatile reactivity, and favorable physicochemical properties make it an enduringly valuable scaffold in the field of medicinal chemistry. This guide has provided a detailed examination of its properties and applications, offering researchers and developers the foundational knowledge required to leverage this powerful building block in the pursuit of novel therapeutics for central nervous system disorders.

References

- Title: 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)

-

Title: Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

- Title: WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)

-

Title: 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride Source: PubChem URL: [Link]

-

Title: 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem Source: PubChem URL: [Link]

-

Title: (+/-)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4''-fluorophenyl-4'-phenyl)piperidine Hydrochloride - Pharmaffiliates Source: Pharmaffiliates URL: [Link]

-

Title: 4-Phenylpiperidine Hydrochloride Source: Acade Chemical URL: [Link]

-

Title: 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine - PubChem Source: PubChem URL: [Link]

-

Title: Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed Source: PubMed URL: [Link]

-

Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications Source: ACS Publications URL: [Link]

Sources

- 1. McKimmon Center 4 | Virtual tour generated by Panotour [projects.coned.ncsu.edu]

- 2. benchchem.com [benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 4-fluorophenyl piperidine hcl | Sigma-Aldrich [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]

- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to 4-(4-Fluorophenyl)piperidine Hydrochloride: A Key Intermediate in Central Nervous System Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)piperidine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid piperidine core, substituted with a fluorinated phenyl group, imparts a unique combination of physicochemical properties that are highly sought after in the design of centrally acting therapeutics. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its significant role in the development of drugs targeting the central nervous system (CNS), with a particular focus on its application as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Paroxetine.

Chemical Identity and Physicochemical Properties

CAS Number: 6716-98-9[1]

Chemical Formula: C₁₁H₁₅ClFN

Molecular Weight: 215.70 g/mol [1]

The structure of this compound consists of a piperidine ring with a 4-fluorophenyl group attached at the 4-position. The nitrogen atom of the piperidine ring is protonated to form the hydrochloride salt, which enhances its stability and aqueous solubility.

Below is a diagram illustrating the chemical structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 6716-98-9 | ChemScene |

| Molecular Formula | C₁₁H₁₅ClFN | ChemScene |

| Molecular Weight | 215.70 g/mol | ChemScene |

| Appearance | White to off-white solid | Generic MSDS |

| Solubility | Slightly soluble in water. | ChemicalBook |

| Storage Temperature | Room temperature, dry | MySkinRecipes |

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of 4-(4-fluorophenyl)piperidine involves the catalytic hydrogenation of a corresponding tetrahydropyridine precursor. This method is favored for its high yield and selectivity.

Key Synthetic Steps:

-

Formation of the Tetrahydropyridine Precursor: The synthesis often begins with the condensation of 4-fluorobenzaldehyde with a suitable amine and a source of two carbons, such as a vinyl ketone, to form a dihydropyridone, which is then reduced to the tetrahydropyridine.

-

Catalytic Hydrogenation: The tetrahydropyridine intermediate is then subjected to catalytic hydrogenation. This step is crucial and the choice of catalyst and reaction conditions directly impacts the yield and purity of the final product. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The hydrogenation proceeds via the addition of hydrogen across the double bond of the tetrahydropyridine ring, resulting in the saturated piperidine ring. The causality behind using a heterogeneous catalyst like Pd/C lies in its high activity, selectivity for double bond reduction without affecting the aromatic ring, and ease of removal from the reaction mixture by filtration.

-

Formation of the Hydrochloride Salt: The resulting 4-(4-fluorophenyl)piperidine free base is then treated with hydrochloric acid (HCl) in a suitable solvent, such as isopropanol or ether. This acid-base reaction protonates the basic nitrogen of the piperidine ring, forming the stable and crystalline hydrochloride salt, which can be easily isolated and purified by recrystallization.

Below is a generalized workflow for the synthesis of this compound:

Sources

Foreword: The Strategic Importance of the 4-Arylpiperidine Scaffold

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)piperidine Hydrochloride

The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a vast array of pharmacologically active agents. Its rigid, three-dimensional structure allows for precise orientation of substituents to engage with biological targets, most notably within the central nervous system. The specific precursor, this compound, is of paramount industrial and research interest as a key intermediate in the synthesis of several pharmaceuticals, including the widely-used selective serotonin reuptake inhibitor (SSRI), Paroxetine.[1][2]

This guide provides an in-depth exploration of the prevalent and scientifically robust methodologies for the synthesis of this crucial precursor. Moving beyond a mere recitation of procedural steps, we will dissect the underlying chemical principles, the rationale behind the selection of reagents and reaction conditions, and the critical parameters that govern yield, purity, and scalability. The protocols described herein are designed to be self-validating, grounded in established chemical literature and field-proven insights.

Part 1: A Retrosynthetic Blueprint for Synthesis

A logical approach to any complex synthesis begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or easily accessible starting materials. For this compound, two primary and highly effective strategies emerge, centered on the formation of the piperidine ring and the installation of the C4-aryl bond.

The diagram below illustrates the two major retrosynthetic disconnections that form the basis of our discussion:

Caption: Retrosynthetic analysis of this compound.

Part 2: Synthetic Strategy I - The Convergent Hydrogenation Pathway

This strategy is arguably the most efficient and widely adopted route on an industrial scale. It relies on the catalytic hydrogenation of a tetrahydropyridine precursor. The elegance of this approach lies in its convergence: a single catalytic step simultaneously reduces the olefinic bond and cleaves a protecting group from the piperidine nitrogen.

Principle and Rationale

The core of this strategy is the hydrogenation of 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine.[3] The choice of the N-benzyl group is deliberate and strategic. Unlike many other nitrogen protecting groups (e.g., Boc, Cbz), the benzyl group can be cleaved under the same catalytic hydrogenation conditions required to reduce the ring's double bond. This process, known as hydrogenolysis, eliminates the need for a separate deprotection step, thereby improving process economy and reducing waste streams.

Catalysts such as Palladium on Carbon (Pd/C) or Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂) are highly effective for both transformations.[3][4] Pearlman's catalyst is often favored as it is less prone to causing aromatization side reactions and can be more effective for hydrogenolysis. The reaction is typically performed under a pressurized hydrogen atmosphere in a protic solvent like methanol or ethanol.[4]

Experimental Protocol: Hydrogenation & Salt Formation

This protocol details the conversion of the N-benzylated tetrahydropyridine intermediate to the final hydrochloride salt.[3]

Step 1: Catalytic Hydrogenation and Debenzylation

-

Vessel Preparation: To a suitable stainless-steel hydrogenation vessel, add 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (e.g., 60 g, 225 mmol).

-

Solvent and Catalyst Addition: Add methanol (500 mL) to dissolve the starting material. Under an inert atmosphere (e.g., nitrogen or argon), carefully add Palladium hydroxide on carbon (20% Pd(OH)₂/C, e.g., 5 g). The catalyst is pyrophoric and should be handled with care.

-

Hydrogenation: Seal the vessel. Purge the headspace with hydrogen gas multiple times before pressurizing to the target pressure (e.g., 50-200 psi).[3]

-

Reaction Execution: Commence vigorous stirring or shaking. The reaction is typically run at room temperature for 24-48 hours.

-

Monitoring: Reaction completion can be monitored by techniques such as TLC, GC-MS, or ¹H NMR by observing the disappearance of the olefinic and benzylic protons.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® or a glass fiber mat to remove the palladium catalyst. Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.[3]

Step 2: Isolation and Hydrochloride Salt Formation

-

Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude 4-(4-fluorophenyl)piperidine free base, often as a colorless oil.[3]

-

Dissolution: Dissolve the crude residue in a suitable organic solvent, such as ethyl acetate or isopropanol.

-

Acidification: While stirring, add a solution of hydrogen chloride (e.g., 1 M HCl in diethyl ether, or a solution of HCl gas in isopropanol) dropwise.[3] The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the solid by filtration. Wash the solid with a small amount of cold solvent (e.g., ethyl acetate) to remove any soluble impurities.

-

Recrystallization: For enhanced purity, recrystallize the solid from a suitable solvent system, such as 2-propanol, to yield this compound as a colorless, crystalline solid.[3]

Data Summary: Hydrogenation Pathway

| Parameter | Value / Condition | Rationale / Comment |

| Catalyst | 20% Pd(OH)₂/C | Highly efficient for both hydrogenation and N-debenzylation.[3] |

| Catalyst Loading | ~8-10% w/w | Sufficient for driving the reaction to completion in a reasonable timeframe. |

| Solvent | Methanol | Excellent solvent for the substrate and does not interfere with the reaction.[3] |

| H₂ Pressure | 50 - 200 psi | Higher pressure increases the rate of hydrogen absorption and reaction.[3] |

| Temperature | Ambient (~25 °C) | Sufficient for the reaction; avoids potential side reactions at higher temperatures.[4] |

| Reaction Time | 24 - 48 hours | Varies with scale, pressure, and catalyst activity.[3] |

| Typical Yield | 60 - 95% | Good to excellent yields are reported for this robust transformation.[3] |

Part 3: Synthetic Strategy II - The Modular N-Boc Pathway

This strategy offers greater modularity, which is highly advantageous in a research and drug discovery setting. It employs the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen. The Boc group is exceptionally stable to a wide range of nucleophilic and reductive conditions but is easily removed under acidic conditions.[5] This orthogonality allows for a wider variety of chemical transformations to be performed on the piperidine ring.

Principle and Rationale

This pathway typically begins with N-Boc-4-piperidone, a readily available starting material.[6] The key C-C bond-forming step is a Grignard reaction with a 4-fluorophenylmagnesium halide.[7] This reaction is highly effective but sensitive to reaction conditions.

Caption: Workflow for the N-Boc protected synthesis pathway.

A critical consideration in the Grignard addition is temperature control. The reaction is initiated at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions such as enolization of the piperidone or reduction of the ketone.[7][8] The resulting tertiary alcohol is an intermediate that must then be converted to the final product, typically via dehydration to an alkene followed by reduction. A more direct, albeit advanced, alternative involves cobalt-catalyzed cross-coupling of a 4-halopiperidine with a Grignard reagent.[9] For the purpose of this guide, we will focus on the final deprotection step, which is a common and crucial transformation.

Experimental Protocol: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group from N-Boc-4-(4-fluorophenyl)piperidine to yield the free base.

-

Reaction Setup: Dissolve N-Boc-4-(4-fluorophenyl)piperidine (1.0 equiv.) in a suitable organic solvent such as Dichloromethane (DCM) or 1,4-dioxane in a round-bottom flask.[5][10]

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the deprotecting acid. Common choices include:

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Dissolve the residue in water and cool in an ice bath.

-

Carefully basify the aqueous solution by adding a base (e.g., 2M NaOH solution or solid KOH) until the pH is >10.[10][12]

-

Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base.[5]

-

The resulting free base can then be converted to its hydrochloride salt using the procedure described in Section 2.2, Step 2 .

Part 4: Quality Control - Characterization and Purity

Validation of the final product's identity and purity is a non-negotiable step in synthesis.

-

Recrystallization: As mentioned, this is a powerful technique for purifying the final hydrochloride salt. The choice of solvent (e.g., 2-propanol, ethanol) is critical for obtaining high-purity crystalline material.[3]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the free base. The expected parent ion would be [M+H]⁺ at m/z 180.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The spectra should be consistent with the 4-(4-fluorophenyl)piperidine structure, showing the characteristic signals for the piperidine ring protons and the disubstituted aromatic ring.

-

Melting Point (MP): A sharp melting point range for the crystalline hydrochloride salt is a good indicator of high purity.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The Catalytic Hydrogenation Pathway offers a highly efficient, convergent, and industrially scalable method, particularly when an N-benzyl tetrahydropyridine precursor is available. The Modular N-Boc Pathway , while potentially involving more steps, provides significant flexibility for analog synthesis and is a staple in medicinal chemistry research. The choice of strategy ultimately depends on the specific objectives of the researcher or organization, balancing factors of scale, cost, time, and the need for synthetic versatility. Both pathways, when executed with careful attention to reaction conditions and purification, reliably yield high-quality material suitable for advanced pharmaceutical development.

References

-

Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Retrieved from [Link]

-

Mondal, M., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules, 23(6), 1422. Retrieved from [Link]

- Google Patents. (2001).WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Ziering, A., Berger, L., Heineman, S. D., & Lee, J. (1947).Piperidine Derivatives. Part III. 4-Arylpiperidines. Journal of Organic Chemistry.

- D'Ambra, T. E., et al. (2001).WO1998053824A1 - Novel process. Google Patents.

- Jaime-Figueroa, S., et al. (2009).Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications.

-

Reddit. (2022). r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

- Repine, J. T., et al. (2013).Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmacy and Pharmaceutical Sciences.

-

Namavari, M., et al. (1993). Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies. Journal of Pharmacology and Experimental Therapeutics, 266(2), 790-5. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Retrieved from [Link]

-

Langston, J. W. (n.d.). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity. Erowid. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 3. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. reddit.com [reddit.com]

- 12. jgtps.com [jgtps.com]

The Linchpin of an Antidepressant: A Technical Guide to the Role of 4-(4-Fluorophenyl)piperidine in Paroxetine Synthesis

Abstract

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the therapeutic landscape of depressive and anxiety disorders.[1] Its complex stereochemistry, specifically the (-)-trans-(3S,4R) configuration, is critical for its pharmacological activity, making its synthesis a subject of extensive chemical research.[2][3] Central to many successful and industrially viable synthetic routes is the 4-(4-fluorophenyl)piperidine scaffold. This technical guide provides an in-depth analysis of the pivotal role of 4-(4-fluorophenyl)piperidine derivatives in the synthesis of Paroxetine. We will dissect the strategic importance of this core, detail the key transformations required to elaborate the final molecule, explain the causal mechanisms behind experimental choices, and provide validated protocols grounded in authoritative literature.

Introduction: The Strategic Importance of the Piperidine Core

The chemical architecture of Paroxetine, chemically named (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy) methyl] piperidine, features a disubstituted piperidine ring.[4] The 4-(4-fluorophenyl) group acts as a crucial anchoring moiety, while the aryloxymethyl side chain at the 3-position is essential for its biological activity. The entire therapeutic efficacy hinges on the precise trans stereochemical relationship between these two substituents.

Therefore, the synthesis of Paroxetine is fundamentally a challenge in stereocontrolled piperidine chemistry. While numerous synthetic strategies exist, those that utilize a pre-formed 4-(4-fluorophenyl)piperidine core offer a convergent and efficient approach. This guide focuses on the most prevalent pathway where the core is first functionalized to create the key chiral intermediate, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine , which is then coupled with sesamol (3,4-methylenedioxyphenol) to complete the structure.

Elaboration of the Core: From Piperidine to the Chiral Alcohol Intermediate

The direct starting material, 4-(4-fluorophenyl)piperidine hydrochloride, serves as the foundational block. The primary challenge is the stereoselective introduction of a hydroxymethyl group at the C-3 position to yield the critical (-)-trans alcohol intermediate. A common industrial approach involves the N-methylated precursor, (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine.

One established route to this intermediate begins with 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine.[5] This precursor undergoes a hydroxymethylation reaction, followed by a stereoselective reduction. The resulting racemic mixture must then be resolved, often using a chiral acid like (-)-dibenzoyltartaric acid, to isolate the desired (3S,4R) enantiomer.[5] This resolution step is paramount, as only the correct enantiomer will lead to the pharmacologically active final product.

The Key Coupling Step: Formation of the Aryl Ether Linkage

With the chiral alcohol, (-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (let's call it the "N-methyl carbinol intermediate"), in hand, the next stage is the formation of the ether bond with sesamol. Two primary methods dominate this transformation: the Williamson Ether Synthesis and the Mitsunobu Reaction.

The Workhorse Method: Williamson Ether Synthesis

This classical and robust method is widely employed in large-scale production.[6] It proceeds in two conceptual steps: activation of the alcohol and nucleophilic substitution by the phenoxide.

Mechanism & Rationale: The hydroxyl group of the N-methyl carbinol intermediate is a poor leaving group. Therefore, it must be converted into a more reactive species. This is typically achieved by reaction with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine.[6][7] This forms a highly reactive mesylate or tosylate ester in situ. The choice of a sulfonate ester is strategic; they are excellent leaving groups, facilitating a clean S(_N)2 reaction.

Simultaneously, sesamol is deprotonated using a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), to generate the nucleophilic sodium sesamolate.[5] The sesamolate then attacks the carbon of the CH(_2)-OMs/OTs group, displacing the sulfonate and forming the desired ether linkage. This reaction yields N-methylparoxetine .[8]

Experimental Protocol: Williamson Ether Synthesis of N-Methylparoxetine

-

Step 1: Activation of the Alcohol. To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (1.0 eq.) and triethylamine (1.5 eq.) in a suitable aprotic solvent (e.g., toluene or dichloromethane) at 0-5 °C, methanesulfonyl chloride (1.2 eq.) is added dropwise.[6] The reaction is stirred at this temperature until TLC or HPLC analysis confirms the consumption of the starting alcohol.

-

Step 2: Formation of Sesamolate. In a separate vessel, sesamol (1.2 eq.) is dissolved in a polar aprotic solvent like DMF or methanol, and sodium methoxide (1.3 eq.) is added. The mixture is stirred until a clear solution of the sodium salt is formed.[5]

-

Step 3: Coupling Reaction. The solution of sodium sesamolate is added to the reaction mixture containing the in situ generated mesylate. The combined mixture is heated (e.g., reflux in toluene) for several hours until the reaction is complete.[8]

-

Step 4: Work-up and Isolation. After cooling, the reaction is quenched with water. The organic layer is separated, washed with aqueous base (e.g., NaOH solution) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude N-methylparoxetine.

An Alternative Pathway: The Mitsunobu Reaction

The Mitsunobu reaction offers a more direct route, coupling the alcohol and phenol in a single step with stereochemical inversion.[9][10]

Mechanism & Rationale: This reaction utilizes triphenylphosphine (PPh(_3)) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD). PPh(_3) and DEAD combine to form a betaine intermediate. This intermediate activates the alcohol, which is then displaced by the sesamol nucleophile in a concerted S(_N)2 reaction. A key feature is that this displacement occurs with a clean inversion of configuration at the stereocenter bearing the hydroxyl group.[10] Therefore, to obtain the desired trans product, one would need to start with the cis-configured alcohol intermediate. This provides a powerful alternative if the cis isomer is more readily accessible in a particular synthetic scheme.

The Final Transformation: N-Demethylation

The final step in this common pathway is the removal of the N-methyl group from N-methylparoxetine to yield Paroxetine. This is a critical deprotection step that cannot be achieved by simple acid-base chemistry due to the stability of the N-methyl bond.

Mechanism & Rationale: The most prevalent industrial method is the Von Braun reaction, which utilizes a chloroformate reagent, such as phenyl chloroformate (PhOCOCl) or 1-chloroethyl chloroformate.[5][8]

The nitrogen atom of N-methylparoxetine attacks the electrophilic carbonyl carbon of phenyl chloroformate. This leads to the cleavage of the N-methyl bond and the formation of a stable carbamate intermediate (paroxetine-N-phenyl carbamate).[11] This carbamate is then hydrolyzed under basic conditions (e.g., using potassium hydroxide in a solvent like toluene or 2-methoxyethanol) to cleave the carbamate group, releasing the secondary amine of Paroxetine.[8][11] The final product is then typically isolated as its hydrochloride salt by treatment with HCl.

Summary of Process Parameters

The following table summarizes key quantitative data for a representative synthetic sequence. Yields and conditions are indicative and can vary based on scale and specific process optimization.

| Step | Reaction | Key Reagents | Solvent(s) | Typical Temp. | Typical Yield | Reference |

| 1 | Mesylation | (3S,4R)-N-methyl carbinol, MsCl, Et(_3)N | Toluene | 0-10 °C | >95% (in situ) | [6] |

| 2 | Etherification | Mesylate intermediate, Sesamol, NaOMe | Toluene/Methanol | Reflux | 80-90% | [5][8] |

| 3 | Carbamate Formation | N-Methylparoxetine, Phenyl chloroformate | Toluene | 0-25 °C | ~90% | [11] |

| 4 | Hydrolysis | Carbamate intermediate, KOH | Toluene | Reflux | 85-95% | [8][11] |

Visualizing the Synthesis: Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis, highlighting the transformation of the 4-(4-fluorophenyl)piperidine core into the final active pharmaceutical ingredient.

Caption: Synthetic workflow from a tetrahydropyridine precursor to Paroxetine HCl.

Caption: Comparison of major coupling strategies to form N-Methylparoxetine.

Conclusion

The 4-(4-fluorophenyl)piperidine moiety is not merely a structural component but the strategic foundation upon which the synthesis of Paroxetine is built. Its journey from a simple hydrochloride salt to the core of a complex, stereochemically defined pharmaceutical highlights fundamental principles of organic synthesis: the necessity of activating functional groups, the power of classical named reactions like the Williamson and Mitsunobu syntheses, and the critical importance of stereochemical control through resolution or asymmetric synthesis. The methodologies described herein represent a convergence of efficiency, scalability, and chemical ingenuity, providing a robust and validated pathway to a life-changing medication. This guide serves as a testament to the intricate science behind the synthesis, offering researchers and professionals a clear, technically grounded understanding of this pivotal process.

References

- WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate.

-

Paroxetine—Overview of the Molecular Mechanisms of Action . PMC - PubMed Central. [Link]

-

Synthesis of the major metabolites of Paroxetine | Request PDF . ResearchGate. [Link]

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo . Der Pharma Chemica. [Link]

-

Paroxetine, NNC-20-7051, BRL-29060, FG-7051 . Pharmaceutical Synthesis Database. [Link]

-

Recent advances in the stereoselective synthesis of trans-3,4-disubstituted-piperidines: applications to (-)-paroxetine | Request PDF . ResearchGate. [Link]

- EP1286965B1 - Piperidine compounds and process for providing such.

-

introduction . Asian Journal of Research in Chemistry. [Link]

-

Mitsunobu Reaction . Organic Chemistry Portal. [Link]

-

Mitsunobu reaction . Wikipedia. [Link]

- WO2009138999A2 - Process for the preparation of paroxetine hydrochloride.

-

(10) Patent No. - Googleapis.com . Google Patents. [Link]

Sources

- 1. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]

- 5. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. EP1286965B1 - Piperidine compounds and process for providing such - Google Patents [patents.google.com]

- 8. ajrconline.org [ajrconline.org]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents [patents.google.com]

biological activity of fluorinated piperidine derivatives

An In-depth Technical Guide to the Biological Activity of Fluorinated Piperidine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of fluorinated piperidine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with technical data to illuminate the critical role of fluorination in modulating the pharmacological properties of the ubiquitous piperidine scaffold. We will delve into the causal relationships between molecular structure and biological function, provide validated experimental protocols, and present key data for a holistic understanding of this important class of compounds.

The Strategic Imperative of Fluorine in Piperidine Scaffolds

The piperidine ring is one of the most prevalent N-heterocycles in approved pharmaceuticals, valued for its conformational flexibility and ability to present substituents in precise three-dimensional orientations.[1][2] The introduction of fluorine—an element with unique properties such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly alter the physicochemical and pharmacological profile of the parent molecule.[1][3][4]

Strategic fluorination is not merely an act of substitution but a deliberate tactic to achieve specific therapeutic goals:

-

Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the compound's half-life and bioavailability.[3]

-

Modulation of Basicity (pKa): The potent electron-withdrawing nature of fluorine can significantly lower the basicity of the piperidine nitrogen.[5][6] This is a critical manipulation, as reduced basicity can decrease off-target interactions, such as binding to the hERG potassium channel, thereby mitigating the risk of cardiac toxicity.[5][6]

-

Conformational Control: Fluorine's stereoelectronic effects can influence the conformational preference of the piperidine ring, often stabilizing a specific chair conformation.[7][8] This "conformational locking" can enhance binding affinity and selectivity for the target protein by pre-organizing the molecule into its bioactive shape.[3][7]

-

Binding Interactions: Fluorine can participate in unique, non-covalent interactions with biological targets, including hydrogen bonds and multipolar interactions, which can enhance binding potency.[3]

The following diagram illustrates the logical flow of how strategic fluorination impacts the drug development potential of a piperidine derivative.

Caption: Impact of fluorination on piperidine drug discovery.

Biological Activities and Therapeutic Applications

Fluorinated piperidine derivatives have demonstrated significant activity across a spectrum of therapeutic areas. Their ability to interact with a wide range of biological targets makes them a versatile platform for drug design.

Central Nervous System (CNS) Disorders

The ability of fluorine to modulate lipophilicity and pKa is particularly advantageous for CNS-active agents, which must cross the blood-brain barrier.[4][9] Fluorinated piperidines are prominent in the development of treatments for depression, schizophrenia, and pain.

-

Mechanism of Action: Many CNS-active piperidines function by inhibiting neurotransmitter reuptake transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT). Fluorination can enhance the binding affinity for these transporters.[3][10] For example, the para-trifluoromethyl group in fluoxetine analogs increases lipophilicity and CNS penetration, facilitating effective SERT binding.[3]

-

Sigma Receptor Modulation: The piperidine moiety is a critical structural element for ligands of sigma receptors (σ1 and σ2), which are implicated in pain and neurodegenerative diseases. Fluorination can fine-tune the affinity and selectivity for these receptors.[11]

The table below summarizes the binding affinities of representative fluorophenyl piperidine derivatives for key CNS targets.

Table 1: Binding Affinities of Fluorophenyl Piperidine Derivatives for CNS Targets

| Compound | Target | Ki (nM) |

|---|---|---|

| GBR 12909 (1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) | Dopamine Transporter (DAT) | 1 |

| Pimozide | T-Type Calcium Channel (α1G) | 34.6 |

| Penfluridol | T-Type Calcium Channel (α1G) | 93.1 |

Data sourced from multiple studies, including Andersen (1989) and Enyeart et al.[10]

Caption: Inhibition of neurotransmitter reuptake by a fluorinated piperidine derivative.

Anticancer Activity

The piperidine scaffold is a core component of many anticancer agents. Fluorination can enhance the cytotoxicity and improve the pharmacological properties of these compounds.[12][13][14]

-

Mechanism of Action: Fluorinated piperidones, such as the curcumin analog 3,5-bis(2-fluorobenzylidine)-4-piperidone (EF24), have shown potent antiproliferative activity.[12] While the exact mechanisms are still under investigation, evidence suggests that compounds like EF24 induce apoptosis (programmed cell death) through redox-dependent mechanisms and by inhibiting key survival pathways like AKT.[12] Other functionalized piperidines have been shown to act as DNA intercalating agents.[13][14]

-

Structure-Activity Relationship (SAR): Studies on vindoline-piperazine conjugates have shown that derivatives with N-bis(4-fluorophenyl)methyl substituents exhibit potent antitumor activity, with low micromolar growth inhibition (GI50) values against various cancer cell lines.[15]

Table 2: Anticancer Activity of Fluorinated Piperidine and Piperazine Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| EFAH (EF24 Derivative) | H441, Panc-1, MiaPaCa-2 | Antiproliferative | Comparable to EF24 |

| Vindoline-piperazine conjugate 23 | Breast (MDA-MB-468) | GI50 | 1.00 |

| Vindoline-piperazine conjugate 25 | Lung (HOP-92) | GI50 | 1.35 |

Data sourced from studies on curcuminoids and vindoline conjugates.[12][15]

Antimicrobial and Antiviral Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated piperidines have shown promise in this area.[16][17][18][19]

-

Antibacterial and Antifungal Activity: A variety of fluorinated piperidine derivatives have been synthesized and tested against bacterial and fungal strains.[17][19] For instance, s-triazine derivatives containing a trifluoromethyl-benzonitrile moiety and a piperazine linker exhibit noteworthy activity against bacteria like Staphylococcus aureus and fungi such as Aspergillus niger.[17][19] The presence of fluoro groups on the phenyl ring of piperidine derivatives often correlates with significant inhibitory activity.[18]

-

Antiviral Potential: The piperidine scaffold has been explored for the development of antiviral drugs. Acylation of piperidine precursors with fluorinated benzoyl chlorides has yielded derivatives that are subjects of ongoing antiviral research.[20]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. The following section details key in vitro assays for evaluating the .

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[21][22] It is foundational for anticancer drug screening.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[21]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated piperidine derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Protocol 2: Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor, a critical step in characterizing CNS-active drugs.

Principle: The assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a target receptor expressed in cell membranes. The inhibitory constant (Ki) is derived from the IC50 value.[21]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., DAT or σ1 receptors) from cultured cells or animal brain tissue via homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the prepared cell membranes, a specific radioligand (e.g., [3H]WIN 35,428 for DAT), and the assay buffer.

-

Competitive Binding: Add the fluorinated piperidine test compound at various concentrations. To determine non-specific binding, add a high concentration of a known, unlabeled ligand to a separate set of wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from this curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

Caption: General workflow for a competitive receptor binding assay.

Conclusion and Future Directions

The strategic incorporation of fluorine into the piperidine scaffold is a powerful and validated approach in modern medicinal chemistry. It provides a versatile toolset to fine-tune the physicochemical properties of drug candidates, leading to enhanced potency, improved pharmacokinetic profiles, and reduced toxicity. The diverse biological activities of fluorinated piperidines, spanning CNS disorders, oncology, and infectious diseases, underscore their immense therapeutic potential. Future research will likely focus on the development of novel, more selective fluorination methods and a deeper exploration of these compounds against new and challenging biological targets.[23][24] The continued synthesis and evaluation of these derivatives promise to yield the next generation of innovative therapeutics.

References

-

Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis - ACS Publications URL: [Link]

-

Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: PMC - NIH URL: [Link]

-

Title: Chemists develop new synthesis method for producing fluorinated piperidines Source: Universität Münster URL: [Link]

-

Title: Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) Source: PMC - NIH URL: [Link]

-

Title: Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity Source: PubMed URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Journal URL: [Link]

-

Title: Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists Source: PubMed URL: [Link]

-

Title: Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. Source: ResearchGate URL: [Link]

-

Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: PMC - NIH URL: [Link]

-

Title: Fluorinated molecules as drugs and imaging agents in the CNS Source: PubMed URL: [Link]

-

Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: MDPI URL: [Link]

-

Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PubMed Central URL: [Link]

-

Title: Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases Source: PubMed URL: [Link]

-

Title: Fluorinated s-triazinyl piperazines as antimicrobial agents Source: PubMed URL: [Link]

-

Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents Source: MDPI URL: [Link]

-

Title: Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters Source: PolyU Scholars Hub URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: ResearchGate URL: [Link]

-

Title: Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives Source: PMC - PubMed Central URL: [Link]

-

Title: Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines Source: PMC - NIH URL: [Link]

-

Title: Antimicrobial and antioxidant activities of piperidine derivatives Source: ResearchGate URL: [Link]

-

Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: Application of the all-cis-(multi)fluorinated piperidine building... Source: ResearchGate URL: [Link]

-

Title: Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents Source: ResearchGate URL: [Link]

-

Title: Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives Source: MDPI URL: [Link]

-

Title: Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity Source: ResearchGate URL: [Link]

-

Title: Fluorinated Molecules as Drugs and Imaging Agents in the CNS Source: Bentham Science URL: [Link]

-

Title: The conformational preferences of fluorinated piperidine derivatives... Source: ResearchGate URL: [Link]ational_preferences_of_fluorinated_piperidine_derivatives_and_their_origin)

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Fluorinated s-triazinyl piperazines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Fluorophenyl)piperidine Hydrochloride

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of a successful therapeutic agent. For researchers, scientists, and drug development professionals, the solubility and stability of an active pharmaceutical ingredient (API) are paramount, influencing everything from formulation strategies and bioavailability to shelf-life and patient safety. This guide provides an in-depth technical exploration of 4-(4-Fluorophenyl)piperidine hydrochloride, a key structural motif present in a number of centrally acting agents.[1][2]

The hydrochloride salt form is frequently employed to enhance the aqueous solubility of basic compounds like 4-(4-Fluorophenyl)piperidine.[3] The piperidine nitrogen, with a pKa of its conjugate acid typically around 11, becomes protonated at physiological pH, leading to the formation of a more water-soluble piperidinium ion.[3] However, the fluorophenyl substituent introduces a degree of lipophilicity that must be carefully balanced. This guide will delve into the experimental methodologies required to precisely quantify the solubility of this compound and to rigorously assess its chemical stability under various stress conditions, thereby providing a comprehensive roadmap for its development.

Part 1: Aqueous and Organic Solubility Profile

The solubility of an API is a critical determinant of its dissolution rate and, consequently, its absorption and bioavailability. For orally administered drugs, poor aqueous solubility can be a significant hurdle. A patent for a paroxetine derivative, which shares the 4-(4-fluorophenyl)piperidine core, suggests that an aqueous solubility of less than 3 mg/mL may be rate-limiting for absorption.[4][5] Therefore, a detailed characterization of solubility in various media is essential.

Rationale for Solvent Selection

The choice of solvents for solubility determination is guided by the anticipated formulation and administration route.

-

Water (pH-adjusted buffers): Essential for predicting behavior in the gastrointestinal tract and for developing aqueous formulations. The pH-solubility profile is particularly important for an ionizable compound like this compound.

-

Ethanol and Methanol: Common co-solvents in liquid formulations and are also representative of polar organic solvents that may be used during synthesis and purification.

-

Dimethyl Sulfoxide (DMSO): Often used for preparing high-concentration stock solutions for in vitro screening, making its solubility data valuable for early-stage research.

Illustrative Solubility Data

While extensive public data for this compound is not available, the following table presents hypothetical yet realistic solubility data based on the expected behavior of similar piperidine hydrochloride salts.

| Solvent System | Temperature (°C) | Illustrative Thermodynamic Solubility (mg/mL) |

| Deionized Water | 25 | ~ 15 - 25 |

| 0.1 M HCl (pH ~1) | 25 | > 50 |

| Phosphate Buffer (pH 7.4) | 25 | ~ 10 - 20 |

| Ethanol | 25 | ~ 30 - 40 |

| Methanol | 25 | ~ 40 - 50 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

Experimental Protocols for Solubility Determination

This method determines the true equilibrium solubility of the compound.

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then analyzed to determine the concentration of the dissolved compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid after the equilibration period is crucial.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., deionized water, 0.1 M HCl, phosphate buffer pH 7.4, ethanol).

-

Equilibration: Seal the vials and place them in a shaker or rotator set at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is necessary to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary, but care must be taken to assess potential adsorption of the compound to the filter material.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as a stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

This high-throughput method is often used in early drug discovery to estimate solubility.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering) or by measuring the concentration of the compound remaining in solution after filtration.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each dilution to another 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Analysis:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering indicates precipitation.

-

Direct UV/LC-MS: Filter the contents of each well and analyze the filtrate to determine the concentration of the compound that remains in solution.

-

Caption: Workflows for Thermodynamic and Kinetic Solubility Determination.

Part 2: Chemical Stability and Forced Degradation Studies

Assessing the intrinsic stability of an API is a regulatory requirement and is fundamental to developing a safe and effective drug product. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, are designed to identify potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods.[6][7]

Anticipated Degradation Pathways

Based on the chemical structure of this compound and data from related compounds like paroxetine and haloperidol, several degradation pathways can be anticipated:[2][8][9][10]

-

Hydrolysis: While the piperidine ring itself is generally stable to hydrolysis, compounds with susceptible functional groups can degrade. For derivatives of 4-(4-fluorophenyl)piperidine, such as paroxetine, acid and base-catalyzed hydrolysis of ether linkages is a known degradation pathway.[2][10]

-

Oxidation: The tertiary amine of the piperidine ring can be susceptible to oxidation, potentially leading to the formation of an N-oxide or ring-opened products.[11]

-

Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to light. Paroxetine, for instance, has been shown to be photolabile.[10][12]

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Caption: Potential Degradation Pathways of 4-(4-Fluorophenyl)piperidine HCl.

Illustrative Forced Degradation Data

The following table provides an example of the type of data generated from a forced degradation study. The percentages represent the degradation of the parent compound.

| Stress Condition | Details | Illustrative % Degradation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 10-15% | Dependent on substituents |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 12h | 5-10% | Dependent on substituents |

| Oxidation | 3% H₂O₂ at RT for 8h | 15-20% | N-oxide, ring-opened products |

| Thermal | 80°C for 48h (solid state) | < 5% | Minimal degradation expected |

| Photolytic | ICH Q1B conditions | 20-30% | Various photoproducts |

Experimental Protocol for Forced Degradation Studies

Principle: The API, in both solid and solution form, is subjected to stress conditions more severe than those used for accelerated stability testing. The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and quantify degradation products without completely destroying the molecule.

Step-by-Step Methodology:

-

Sample Preparation:

-

Solution Studies: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Solid-State Studies: Use the neat API powder.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the API solution with an equal volume of 0.1 M HCl. Heat in a water bath (e.g., 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the API solution with an equal volume of 0.1 M NaOH. Maintain at a controlled temperature (e.g., 60°C) and sample over time.

-

Oxidative Degradation: Mix the API solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and sample over time.

-